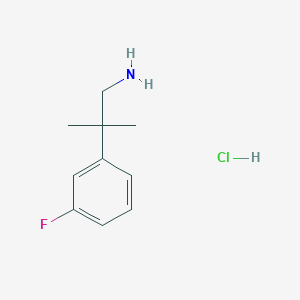
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Vue d'ensemble
Description
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, also known as 3-FPM, is a synthetic stimulant of the phenethylamine class. It is the hydrochloride salt of 3-FPM, a compound first reported in the scientific literature in 2014. 3-FPM is a designer drug that has been sold as a research chemical and is often used in laboratory experiments. It has similar effects to amphetamines and acts as a stimulant and a euphoriant. It has been studied for its potential to be used as a therapeutic agent for the treatment of depression, anxiety, and other mental health disorders.
Applications De Recherche Scientifique
Neuroprotective Potential in Ischemic Stroke
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride, specifically in the form of NPS 1392, has been identified as a potent, stereoselective antagonist of the NMDA receptor. This property indicates its potential as a neuroprotective agent, particularly in the treatment of ischemic stroke. Its stereoselectivity was emphasized, with the levo isomer showing more affinity for the NMDA receptor. The compound's absolute configuration was confirmed via single-crystal X-ray diffraction analysis (S. Moe et al., 1999).
Blood Pressure Effects
Research has demonstrated that similar compounds, specifically 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and its N-methyl analog, exhibit weak pressor agent characteristics. The study highlighted that the primary amine of this structure is most pressor, and this activity diminishes with alkyl substitution of the amine. Interestingly, when the amino alkyl group is larger than methyl, pressor action is lost, and depressor effects are noted. These findings indicate a nuanced influence of such compounds on blood pressure (A. M. Lands, 1952).
Antidepressant Activity
A derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from a similar compound, showed potential antidepressant activities. This was determined through experiments using a mice forced swimming test. This suggests a potential area of application in mental health, particularly for depressive disorders (Tao Yuan, 2012).
Anti-Influenza Virus Activity
Research into tricyclic compounds with a unique amine moiety, including 1-(1-azabicyclo[3.3.0]octan-5-yl)-1-(4-fluorophenyl)-1-(2-tricyclo[3.3.1.1(3.7)]decyl)methan-1-ol hydrochloride, demonstrated potent anti-influenza A virus activity. This highlights the potential use of this chemical structure in developing novel anti-influenza virus agents for humans (M. Oka et al., 2001).
Propriétés
IUPAC Name |
2-(3-fluorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-10(2,7-12)8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBGXTIPEHEJNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743152 | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-methylpropan-1-amine hydrochloride | |
CAS RN |
1381944-57-5 | |
| Record name | Benzeneethanamine, 3-fluoro-β,β-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



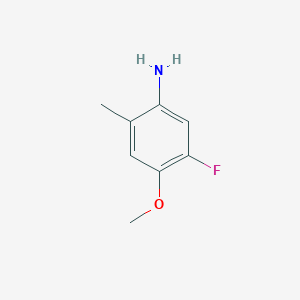
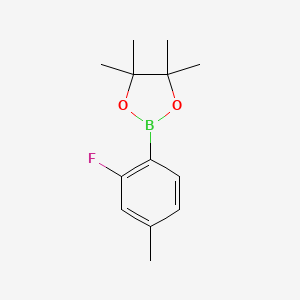
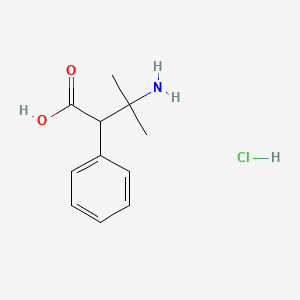
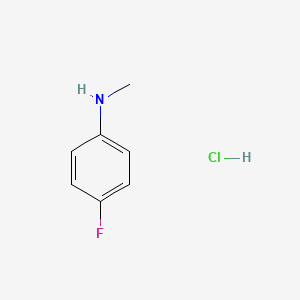
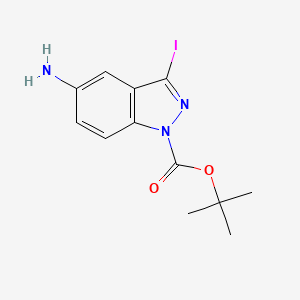
![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)
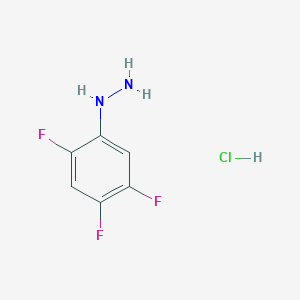
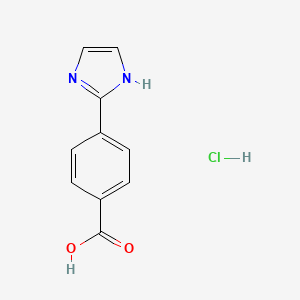
![Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1445476.png)
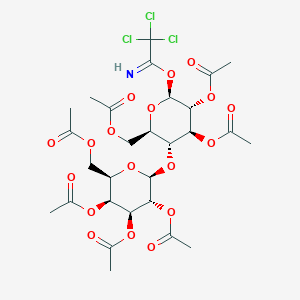
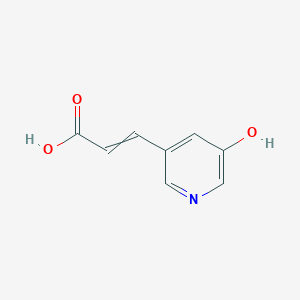
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)
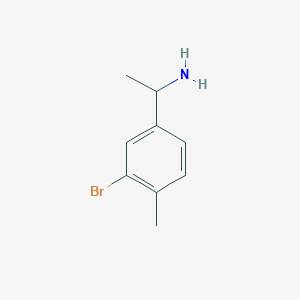
![2-Amino-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1445486.png)